molecular formula C6H2F3Li B12571731 lithium;1,2,4-trifluorobenzene-5-ide CAS No. 631899-54-2

lithium;1,2,4-trifluorobenzene-5-ide

Cat. No.: B12571731
CAS No.: 631899-54-2
M. Wt: 138.0 g/mol
InChI Key: XUXZGIJESKIUSD-UHFFFAOYSA-N
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Description

Lithium;1,2,4-trifluorobenzene-5-ide is a compound that combines lithium with 1,2,4-trifluorobenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,2,4-trifluorobenzene involves several steps. One common method includes the hydrogenation reduction of 2,4-dinitrofluorobenzene to obtain 2,4-diaminofluorobenzene. This intermediate then undergoes a diazotization reaction with an aqueous solution of fluoroboric acid and sodium nitrite to form a diazonium fluoroborate intermediate. Finally, heating and decomposing this intermediate yields 1,2,4-trifluorobenzene .

Industrial Production Methods

Industrial production methods for 1,2,4-trifluorobenzene typically involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trifluorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: Common reagents include halogens and other electrophiles.

    Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to different products.

Common Reagents and Conditions

    Halogenation: Using halogens like chlorine or bromine under controlled conditions.

    Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Utilizing reducing agents like lithium aluminum hydride or hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce various halogenated derivatives of 1,2,4-trifluorobenzene .

Scientific Research Applications

1,2,4-Trifluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-trifluorobenzene involves its interaction with various molecular targets. For instance, in lithium-ion batteries, it acts as an electrolyte additive, producing a lithium fluoride-rich solid electrolyte interface. This interface enhances the thermal stability and performance of the battery by preventing the formation of hydrogen fluoride, which can damage the cathode .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trifluorobenzene: Another trifluorobenzene isomer with similar applications in lithium-ion batteries.

    1,4-Difluorobenzene: A related compound with different fluorine substitution patterns.

Uniqueness

1,2,4-Trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high thermal stability and specific chemical interactions .

Properties

CAS No.

631899-54-2

Molecular Formula

C6H2F3Li

Molecular Weight

138.0 g/mol

IUPAC Name

lithium;1,2,4-trifluorobenzene-5-ide

InChI

InChI=1S/C6H2F3.Li/c7-4-1-2-5(8)6(9)3-4;/h2-3H;/q-1;+1

InChI Key

XUXZGIJESKIUSD-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=[C-]C(=CC(=C1F)F)F

Origin of Product

United States

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